![molecular formula C12H9Cl2NO B1318587 3-Chloro-2-(3-chlorophenoxy)aniline CAS No. 946772-61-8](/img/structure/B1318587.png)
3-Chloro-2-(3-chlorophenoxy)aniline
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Overview
Description
3-Chloro-2-(3-chlorophenoxy)aniline is a chemical compound with the molecular formula C12H9Cl2NO and a molecular weight of 254.11 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-(3-chlorophenoxy)aniline consists of a central aniline group (a benzene ring with an attached amino group), with a chlorophenoxy group and a chlorine atom attached to the benzene ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-2-(3-chlorophenoxy)aniline include a molecular weight of 254.11 and a molecular formula of C12H9Cl2NO .
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “3-Chloro-2-(3-chlorophenoxy)aniline”:
Antimalarial Drug Research
This compound has shown promising results as an antimalarial drug candidate. It exhibits chemosuppression activity against both sensitive and resistant human and mice malaria parasites, suggesting its potential as a valuable addition to antimalarial therapy .
Future Directions
Future directions for the study of 3-Chloro-2-(3-chlorophenoxy)aniline could include further investigation into its synthesis, chemical reactions, and mechanism of action. Additionally, its physical and chemical properties could be studied in more detail, and safety and hazard information could be more thoroughly investigated. Preclinical and clinical studies on ATSA are recommended to evaluate its value in developing novel drugs for future management of multi-drug resistant malaria parasites .
Mechanism of Action
Target of Action
The primary target of the compound 3-Chloro-2-(3-chlorophenoxy)aniline is the enzyme enoyl acyl carrier protein reductase (Pf) in the malaria parasite Plasmodium falciparum . This enzyme plays a crucial role in the type 2 fatty acid biosynthesis pathway of the rapidly growing malaria parasites .
Mode of Action
3-Chloro-2-(3-chlorophenoxy)aniline interacts with its target by inhibiting the action of the enzyme enoyl acyl carrier protein reductase (Pf) . This inhibition disrupts the fatty acid biosynthesis pathway, which is vital for the survival of the malaria parasite .
Biochemical Pathways
The affected biochemical pathway is the type 2 fatty acid biosynthesis pathway . The inhibition of the enzyme enoyl acyl carrier protein reductase (Pf) by 3-Chloro-2-(3-chlorophenoxy)aniline halts this pathway, leading to the death of the malaria parasite .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of 3-Chloro-2-(3-chlorophenoxy)aniline were predicted using the PreADMET online prediction tool . The compound has high intestinal absorption (HIA) of over 95% and has medium human ether-a-go-go related gene (hERG) K+ channel inhibition risks .
Result of Action
The result of the action of 3-Chloro-2-(3-chlorophenoxy)aniline is the death of the malaria parasite. The compound shows antimalarial chemosuppression activity against both the sensitive and the resistant human and mice malaria parasites .
Action Environment
The action of 3-Chloro-2-(3-chlorophenoxy)aniline is influenced by various environmental factors.
properties
IUPAC Name |
3-chloro-2-(3-chlorophenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-3-1-4-9(7-8)16-12-10(14)5-2-6-11(12)15/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFQGNXWPCPNQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=CC=C2Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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